An In-Depth Technical Guide to 2,4-Difluorobenzoyl Isothiocyanate: Synthesis, Properties, and Applications in Chemical Research
An In-Depth Technical Guide to 2,4-Difluorobenzoyl Isothiocyanate: Synthesis, Properties, and Applications in Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluorobenzoyl isothiocyanate is a highly reactive aromatic acyl isothiocyanate that serves as a valuable building block in synthetic organic chemistry. Characterized by the presence of a difluorinated phenyl ring attached to a carbonyl isothiocyanate moiety, this compound exhibits a unique electronic profile that makes it a potent electrophile. The two fluorine atoms on the benzene ring significantly influence its reactivity, enhancing the electrophilic character of both the carbonyl carbon and the isothiocyanate carbon[1]. This heightened reactivity, combined with the versatile nature of the isothiocyanate group, makes it a key intermediate in the synthesis of a wide array of heterocyclic compounds and thiourea derivatives, many of which exhibit significant biological activity[2][3][4].
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,4-Difluorobenzoyl isothiocyanate, with a focus on providing practical insights for researchers in drug discovery and medicinal chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of a chemical is fundamental for its correct identification, handling, and use in synthesis.
Physical Properties
2,4-Difluorobenzoyl isothiocyanate is typically a colorless to pale yellow or pink to red liquid with a pungent odor characteristic of isothiocyanates[1][5]. It is sensitive to moisture and should be handled with care to prevent hydrolysis to the corresponding thiourea[1].
| Property | Value | Source |
| CAS Number | 141106-52-7 | [6] |
| Molecular Formula | C₈H₃F₂NOS | [6] |
| Molecular Weight | 199.18 g/mol | [6] |
| Boiling Point | 98-100 °C at 0.5 mmHg | [7] |
| Density | 1.45 g/mL at 25 °C | [7] |
| Refractive Index (n²⁰/D) | 1.598 | [7] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic feature of an acyl isothiocyanate is the strong, broad absorption band of the N=C=S asymmetric stretching vibration, which typically appears in the 2000-2100 cm⁻¹ region. Another key absorption is the C=O stretching of the benzoyl group, expected around 1700 cm⁻¹.
-
Key IR Absorptions:
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~2050-2150 cm⁻¹ (strong, broad): Asymmetric stretch of the isothiocyanate (–N=C=S) group.
-
~1700 cm⁻¹ (strong): Carbonyl (C=O) stretch of the benzoyl group.
-
~1600 cm⁻¹, ~1500 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1200-1100 cm⁻¹ (strong): C-F stretching vibrations.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve the loss of CO, NCS, or cleavage of the benzoyl group.
-
Expected m/z values:
-
199 (M⁺): Molecular ion.
-
171: [M-CO]⁺
-
141: [M-NCS]⁺
-
127: [C₆H₃F₂CO]⁺ (2,4-difluorobenzoyl cation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental NMR data for 2,4-Difluorobenzoyl isothiocyanate is not widely published. However, predicted chemical shifts can be estimated based on the analysis of similar structures and known substituent effects.
-
¹H NMR: The proton spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm). The three protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the isothiocyanate carbon. The isothiocyanate carbon signal is often broad and of low intensity, sometimes being difficult to observe, a phenomenon known as "near-silence" due to its quadrupole relaxation and conformational flexibility[8][9]. The aromatic carbons will show splitting due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF).
-
Predicted δ (ppm):
-
~160-165 (d): Carbonyl carbon (C=O), with coupling to the ortho-fluorine.
-
~130-140: Isothiocyanate carbon (N=C=S).
-
~110-140: Aromatic carbons, showing complex splitting due to C-F coupling.
-
-
-
¹⁹F NMR: The fluorine spectrum is a powerful tool for characterizing this molecule. Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to each other (meta-coupling) and to the aromatic protons.
Synthesis of 2,4-Difluorobenzoyl Isothiocyanate
The most common and direct method for synthesizing acyl isothiocyanates is through the reaction of the corresponding acyl chloride with a thiocyanate salt. This nucleophilic substitution reaction is typically efficient and proceeds under mild conditions.
General Reaction Scheme
Caption: General synthesis of 2,4-Difluorobenzoyl Isothiocyanate.
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of a closely related analogue, 2-fluorobenzoyl isothiocyanate. This self-validating system relies on the insolubility of the inorganic salt byproduct to drive the reaction to completion.
Materials:
-
2,4-Difluorobenzoyl chloride
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
Anhydrous acetone
Procedure:
-
To a solution of 2,4-difluorobenzoyl chloride (1 equivalent) in anhydrous acetone, add ammonium thiocyanate (1.1 equivalents).
-
Stir the reaction mixture at room temperature or under gentle reflux for 1-3 hours. The progress of the reaction can be monitored by the formation of a white precipitate (ammonium chloride).
-
Upon completion of the reaction (as indicated by TLC or the cessation of precipitate formation), the reaction mixture is cooled to room temperature.
-
The precipitated ammonium chloride is removed by filtration.
-
The filtrate, containing the 2,4-difluorobenzoyl isothiocyanate, can be used directly in subsequent reactions. For purification, the acetone can be removed under reduced pressure. The resulting crude product can be purified by vacuum distillation if necessary.
Causality and Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent like acetone is critical to prevent the hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.
-
Thiocyanate Salt: Both ammonium and potassium thiocyanate are effective. The choice may depend on availability and solubility in the chosen solvent.
-
In Situ Use: Due to its reactivity and moisture sensitivity, the resulting acyl isothiocyanate solution is often used immediately in the next synthetic step without isolation, which improves overall efficiency and yield.
Reactivity and Reaction Mechanisms
The chemical behavior of 2,4-difluorobenzoyl isothiocyanate is dominated by the electrophilicity of the carbonyl and isothiocyanate carbons. This allows for a diverse range of reactions, particularly with nucleophiles.
Reaction with Nucleophiles
The primary mode of reactivity involves the addition of nucleophiles to the central carbon of the isothiocyanate group. This is a highly efficient and often exothermic reaction that forms the basis for the synthesis of a wide variety of N-acylthiourea derivatives.
1. Reaction with Primary and Secondary Amines: This is the most common reaction, leading to the formation of N,N'-disubstituted or N,N',N'-trisubstituted N-benzoylthioureas. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities[2][3][4].
Caption: Formation of N-benzoylthioureas.
Mechanism of Thiourea Formation: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. This is followed by a proton transfer to yield the stable thiourea product.
Caption: Mechanism of N-benzoylthiourea formation.
2. Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, attacking the isothiocyanate carbon to form O-alkyl thiocarbamates and dithiocarbamates, respectively. These reactions may require a base to deprotonate the alcohol or thiol, increasing its nucleophilicity.
-
With Alcohols (ROH): Forms N-(2,4-difluorobenzoyl)-O-alkyl thiocarbamates.
-
With Thiols (RSH): Forms N-(2,4-difluorobenzoyl) dithiocarbamates.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 2,4-difluorobenzoyl isothiocyanate in a research context is as a synthon for creating libraries of N-acyl thiourea derivatives for biological screening. The thiourea moiety is a well-known pharmacophore that can participate in hydrogen bonding interactions with biological targets. The presence of the 2,4-difluoro substitution pattern can enhance metabolic stability and binding affinity through favorable interactions with protein active sites.
While 2,4-difluorobenzoyl isothiocyanate itself is not a final drug product, the structural motifs it helps create are present in many biologically active compounds. Thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including:
The N-acyl thiourea scaffold is particularly prevalent in the development of kinase inhibitors. For example, the core structures of blockbuster anticancer drugs like Sorafenib and Regorafenib feature a related urea or thiourea-like linkage that is critical for their mechanism of action, which involves inhibiting multiple tyrosine kinases involved in tumor progression and angiogenesis[8][11][12][13][14][15][16]. Although these specific drugs are not synthesized directly from 2,4-difluorobenzoyl isothiocyanate, the synthesis of their analogues and other kinase inhibitors often relies on the robust and predictable chemistry of isocyanates and isothiocyanates. The use of the 2,4-difluoro substitution pattern is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
2,4-Difluorobenzoyl isothiocyanate is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere if possible.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,4-Difluorobenzoyl isothiocyanate is a versatile and highly reactive building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. Its facile synthesis and predictable reactivity with a wide range of nucleophiles make it an invaluable tool for generating diverse chemical libraries of N-acyl thioureas and related heterocyclic systems. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in the research laboratory. As the quest for new and more effective drugs continues, the strategic application of such fluorinated synthons will undoubtedly play a crucial role in the future of medicinal chemistry.
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Design, synthesis and biological evaluation of thiourea and nicotinamide-containing sorafenib analogs as antitumor agents. MedChemComm (RSC Publishing). Retrieved from [Link]
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A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). ACS Publications. Retrieved from [Link]
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Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). Arkivoc. Retrieved from [Link]
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A New Method for the Synthesis of Isothiocyanates from Dithiocarbamates or Alkyl Amines Using Chlorosilanes as Decomposition Reagents. (2006). ResearchGate. Retrieved from [Link]
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Supporting Information B. (2022). The Royal Society of Chemistry. Retrieved from [Link]
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SYNTHESIS OF N-MALTOSYLATED THIOCARBAMIDES, THIOCARBAMATES AND BENZOTHIAZOLYL THIOCARBAMIDES. (n.d.). TSI Journals. Retrieved from [Link]
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Supplementary Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]
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Facile synthesis of acyl chitosan isothiocyanates and their application to porphyrin-appended chitosan derivative. (2014). Kyoto University Research Information Repository. Retrieved from [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (n.d.). Retrieved from [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]
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Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015). New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]
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